molecular formula C19H24N2O2S B2464895 3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 887205-11-0

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No. B2464895
CAS RN: 887205-11-0
M. Wt: 344.47
InChI Key: NZEVAAZYRIWHAT-UHFFFAOYSA-N
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Description

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide, also known as MPTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPTP is a benzamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Crystallography and Molecular Structure

Research on related benzamide molecules has revealed intricate details about their crystal structures and molecular conformations. For instance, studies have focused on the crystallography of benzamide derivatives, showing how these molecules' structures are stabilized by hydrogen bonding and other intermolecular interactions. Such insights are crucial for understanding the binding behaviors of these compounds, which can inform drug design and materials science (Huai‐Lin Pang et al., 2006).

Organic Synthesis and Chemical Transformations

Benzamide derivatives have been utilized in various chemical reactions, highlighting their versatility in organic synthesis. For example, novel 2-thio-1,3-oxazines were synthesized through the reaction of specific reagents, showcasing the potential of benzamide-related compounds in creating new chemical entities with potential biological activity (Kaylene M. Pritchard & J. Al-Rawi, 2008). Similarly, research into the synthesis of benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, has shown their application in identifying binding sites for biological targets, further emphasizing their role in drug discovery and development (Xianglong Wu et al., 2014).

Pharmacology and Biological Activity

In the realm of pharmacology, benzamide derivatives have been studied for their potential therapeutic effects. Research on compounds such as SR141716A has explored their biological activity, particularly their agonist or antagonist properties at specific receptor sites. These findings underscore the potential of benzamide derivatives in the development of new therapeutics for various conditions (R. Landsman et al., 1997). Additionally, the antimicrobial and antifungal activities of certain benzamide-related compounds have been investigated, revealing their potential as novel agents in combating infectious diseases (Zhou Weiqun et al., 2005).

properties

IUPAC Name

3-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14-5-3-6-16(13-14)19(22)20-15(2)18(17-7-4-12-24-17)21-8-10-23-11-9-21/h3-7,12-13,15,18H,8-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEVAAZYRIWHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide

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